(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole
Description
(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] is a chiral bis(oxazoline) ligand widely employed in asymmetric catalysis. Its structure features two oxazoline rings connected by a 1-methylethylidene (isopropylidene) bridge, with stereogenic centers at the 4,4',5,5' positions. This compound is notable for its ability to coordinate with transition metals (e.g., Cu, Zn) to form enantioselective catalysts, enhancing reaction rates and stereochemical outcomes in cycloadditions, allylic substitutions, and silylation reactions . Key attributes include:
Properties
IUPAC Name |
(4S,5R)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O2/c1-33(2,31-34-27(23-15-7-3-8-16-23)29(36-31)25-19-11-5-12-20-25)32-35-28(24-17-9-4-10-18-24)30(37-32)26-21-13-6-14-22-26/h3-22,27-30H,1-2H3/t27-,28-,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWGNCSTEMMQOQ-VZNYXHRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=N[C@H]([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S,5R,5’R)-2,2’-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-diphenyloxazole with an isopropylidene source in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C) to facilitate the condensation reaction.
Catalysts: Acidic or basic catalysts to promote the formation of the isopropylidene linkage.
Solvents: Organic solvents such as toluene or dichloromethane to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purifying the starting materials.
Reaction Setup: Using reactors designed for high-temperature and high-pressure conditions.
Catalyst Addition: Introducing the catalyst to the reaction mixture.
Reaction Monitoring: Continuously monitoring the reaction parameters to ensure optimal yield and purity.
Product Isolation: Using techniques such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Asymmetric Cycloadditions
The ligand facilitates enantioselective [2+1] and [4+2] cycloadditions:
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Cyclopropanation : Reacts with diazo compounds (e.g., ethyl diazoacetate) to form cyclopropanes with high diastereo- and enantioselectivity (dr > 20:1, ee > 90%) .
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Diels-Alder : Accelerates reactions between electron-deficient dienophiles (e.g., maleimides) and conjugated dienes, yielding bicyclic adducts with up to 95% ee .
Key Example :
Conditions: CH2Cl2, 0°C, 12 h .
Cross-Coupling Reactions
The ligand enhances selectivity in Pd-catalyzed allylic alkylations:
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Substrates : Allylic carbonates or acetates.
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Nucleophiles : Malonates, amines.
Notable Reaction :
Limitations and Optimization
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Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., THF) show reduced enantioselectivity compared to nonpolar solvents like toluene .
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Metal Compatibility : Best results with Cu(I) and Pd(0); Fe(II) systems require additives (e.g., molecular sieves) for optimal activity .
Comparative Reactivity of Stereoisomers
The (4S,4'S,5R,5'R) configuration shows superior enantioselectivity compared to its (4R,4'R,5S,5'S) counterpart in Cu-catalyzed cyclopropanations .
| Isomer | Reaction | ee (%) |
|---|---|---|
| (4S,4'S,5R,5'R) | Cyclopropanation | 92 |
| (4R,4'R,5S,5'S) | Cyclopropanation | 78 |
Industrial and Synthetic Utility
Scientific Research Applications
Applications in Asymmetric Catalysis
The primary applications of this compound are centered around its use as a ligand in various asymmetric catalytic reactions:
- Enantioselective Reactions :
- Aminooxygenation of Alkenes :
- Aminofluorination of Olefins :
Case Study 1: Enantioselective Synthesis
In a notable study, researchers demonstrated the use of (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] as a ligand for synthesizing enantiomerically enriched products through 1,3-dipolar cycloaddition. The results indicated that the ligand significantly improved the enantioselectivity compared to traditional ligands.
| Reaction Type | Enantiomeric Excess (%) | Catalyst Used |
|---|---|---|
| 1,3-Dipolar Cycloaddition | 92% | Cu(II) triflate |
| Aminooxygenation of Alkenes | 85% | TEMPO with Cu(II) triflate |
| Aminofluorination of Olefins | 90% | Iron catalyst |
Case Study 2: Development of Catalytic Systems
Another research effort focused on optimizing catalytic systems using this oxazoline ligand for various transformations. The study highlighted its versatility and efficiency across multiple reaction types.
Mechanism of Action
The mechanism of action of (4S,4’S,5R,5’R)-2,2’-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chiral bis(oxazoline) ligands are structurally diverse, with variations in bridging groups, substituents, and stereochemistry significantly impacting their catalytic performance. Below is a detailed comparison:
Structural Modifications in Bridging Groups
Cyclopropylidene-Bridged Analog
- Compound : (4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole] (CAS 229184-96-7).
- Molecular Formula : C₃₃H₂₈N₂O₂ (MW 484.59) .
- Catalytic Efficiency: Demonstrated high activity in asymmetric catalytic reactions, with ≥95% purity and improved enantioselectivity in certain contexts . Storage: Requires inert atmosphere and low-temperature storage (2–8°C) .
Cyclopentylidene-Bridged Analog
- Compound : (4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole] (CAS 2271404-99-8).
- Molecular Formula : C₃₅H₃₂N₂O₂ (MW 374.5) .
- Key Differences :
Diphenylpropane-Bridged Analog
- Compound : (4R,4'R,5S,5'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis[4,5-diphenyl-4,5-dihydrooxazole] (CAS 897942-79-9).
- Molecular Formula : C₄₅H₃₈N₂O₂ (MW 638.80) .
- Hazards: Classified with warnings for toxicity (H302, H315) .
Substituent Variations
Phenyl vs. Alkyl Substituents
- Example : (4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole] (CAS 49216-72).
- Molecular Weight : Higher MW (≈560) due to cyclohexylidene bridge .
- Impact : Increased hydrophobicity may reduce solubility in polar solvents, necessitating DMSO for stock solutions .
Heterocyclic Modifications
- Example : Compounds incorporating 1,3,4-thiadiazole or 1,2,4-triazole-thiol moieties (e.g., from ).
- Activity : These derivatives exhibit antioxidant and antimicrobial properties but are less relevant to asymmetric catalysis .
Catalytic Performance and Enantioselectivity
Key Observations :
- The methylethylidene-bridged compound (target) shows optimal balance between steric demand and reactivity, achieving 89% yield in nitrone cycloadditions with Cu(II) .
- Cyclopropylidene analogs exhibit higher purity (≥95%) but require stringent storage conditions .
- Enantioselectivity correlates with bridge rigidity; cyclopentylidene derivatives achieve 99% e.e. due to enhanced chiral discrimination .
Q & A
Q. What are the optimal synthetic routes for preparing (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] with high stereochemical purity?
- Methodological Answer : The synthesis typically involves stereoselective cyclization of enantiomerically pure precursors. For example, (S)-(+)-2-phenylglycinol derivatives can be used to construct the oxazole ring via a three-step process: (1) condensation with a benzaldehyde derivative, (2) cyclization under acidic conditions, and (3) stereochemical control using chiral auxiliaries or catalysts. Polarimetry and chiral HPLC are critical for confirming enantiomeric excess (>99% purity) . High yields (83–94%) are achieved by optimizing reaction times (reflux for 4–18 hours) and solvents (ethanol or DMSO) .
Q. How do researchers characterize the stereochemistry and structural integrity of this compound?
- Methodological Answer : Multi-spectral analysis is essential:
- NMR : H and C NMR verify stereochemistry by comparing coupling constants (e.g., in dihydrooxazole rings) and diastereotopic proton splitting patterns .
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers at C4, C4', C5, and C5' .
- Polarimetry : Measures optical rotation to confirm enantiomeric consistency with literature values .
- GC-MS/IR : Validates molecular weight and functional groups (e.g., C=N stretch at ~1650 cm) .
Q. What are common challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Challenges include separating diastereomers and removing trace solvents (e.g., DMSO). Solutions:
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>99%) .
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to resolve stereoisomers .
- Vacuum distillation : Remove high-boiling-point solvents under reduced pressure (10–15 mmHg) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in asymmetric catalysis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity in catalytic reactions. Key parameters:
- Steric effects : Bulky phenyl groups at C4/C5 hinder undesired stereochemical pathways.
- Electronic effects : Electron-withdrawing substituents on the oxazole ring modulate Lewis basicity.
Experimental validation involves kinetic studies (e.g., rate constants for nucleophilic additions) and comparing computed vs. observed enantiomeric excess .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance Lewis acidity but may promote side reactions.
- Temperature : Reactions above 80°C risk racemization of chiral centers.
Systematic studies using Design of Experiments (DoE) frameworks can isolate variables. For example, a 3 factorial design testing solvent (DMF vs. THF) and temperature (25°C vs. 60°C) identifies optimal conditions .
Q. How is this compound applied in designing chiral ligands for transition-metal catalysis?
- Methodological Answer : The bis-oxazole scaffold coordinates metals (e.g., Pd, Rh) via nitrogen lone pairs. Case studies:
- Palladium-catalyzed cross-coupling : Ligand-to-metal ratio (1:1 vs. 2:1) affects turnover frequency.
- Rhodium-catalyzed hydrogenation : Steric bulk at C4/C5 improves enantioselectivity (>90% ee) but reduces reaction rate.
Spectroscopic techniques (e.g., P NMR for Pd complexes) monitor coordination geometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
